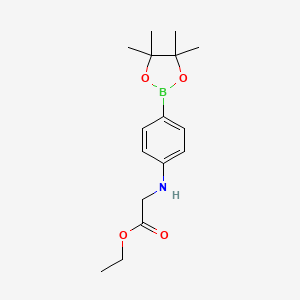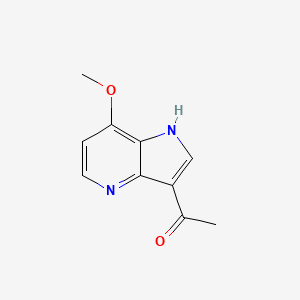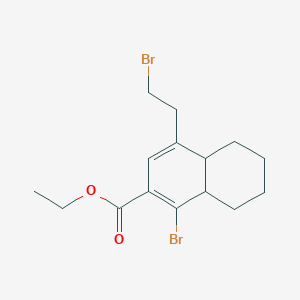
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of brominated naphthalene derivatives. This compound is characterized by the presence of two bromine atoms and an ethyl ester group attached to a hexahydronaphthalene ring system. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate typically involves the bromination of a suitable naphthalene precursor followed by esterification. One common method involves the bromination of 1,4-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting dibromo compound is then subjected to esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate can be compared with other brominated naphthalene derivatives such as:
1-Bromo-4-ethylbenzene: Similar in structure but lacks the ester group and additional bromine atom.
2-Bromoethylbenzene: Contains a single bromine atom and an ethyl group but lacks the hexahydronaphthalene ring system.
Bromoethane: A simpler brominated compound with only one bromine atom and an ethyl group.
The uniqueness of this compound lies in its combination of bromine atoms, ester group, and hexahydronaphthalene ring system, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20Br2O2 |
|---|---|
Molecular Weight |
392.13 g/mol |
IUPAC Name |
ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Br2O2/c1-2-19-15(18)13-9-10(7-8-16)11-5-3-4-6-12(11)14(13)17/h9,11-12H,2-8H2,1H3 |
InChI Key |
RQSMBFDUBKVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2CCCCC2C(=C1)CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)

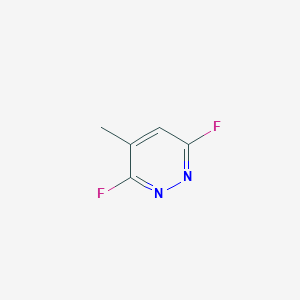
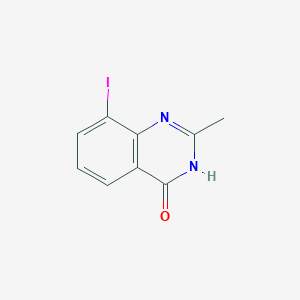
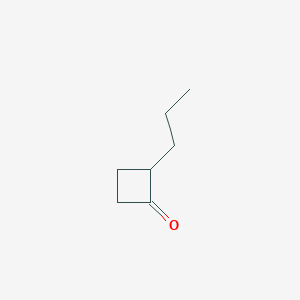
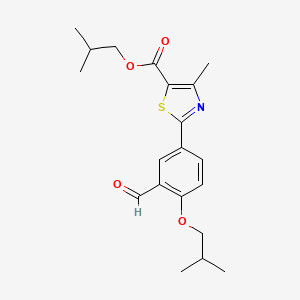
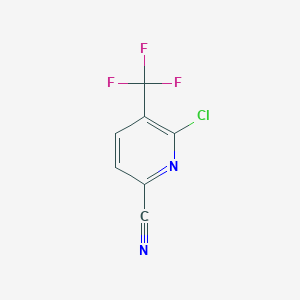
![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)


